molecular formula C12H11NO4 B2799111 2-(1H-indol-3-yl)butanedioic acid CAS No. 10184-94-8

2-(1H-indol-3-yl)butanedioic acid

Cat. No.: B2799111
CAS No.: 10184-94-8
M. Wt: 233.223
InChI Key: HVTXQEBIPXLXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)butanedioic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)butanedioic acid typically involves the construction of the indole ring followed by the introduction of the butanedioic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(1H-indol-3-yl)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)butanedioic acid is unique due to its specific structure, which combines the indole ring with a butanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-(1H-indol-3-yl)butanedioic acid, also known as indole-3-butyric acid (IBA), is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its indole moiety, which is known for its ability to interact with various biological systems. The presence of the butanedioic acid component enhances its solubility and stability, making it suitable for various applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity
Research indicates that IBA exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.

2. Anti-inflammatory Effects
Studies have shown that IBA can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions. Its mechanism involves modulation of signaling pathways associated with inflammation.

3. Antimicrobial Properties
IBA has demonstrated antibacterial activity against several strains of bacteria. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

4. Anticancer Potential
Preliminary studies suggest that IBA may have anticancer properties by inducing apoptosis in cancer cells. It appears to affect cell cycle regulation and promote cancer cell death through various pathways.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Antioxidant Mechanism: IBA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.
  • Anti-inflammatory Mechanism: It inhibits the nuclear factor kappa B (NF-kB) pathway, leading to decreased expression of inflammatory cytokines.
  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and affects membrane integrity.
  • Anticancer Mechanism: IBA modulates signaling pathways such as p53 and MAPK, leading to cell cycle arrest and apoptosis in tumor cells.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

StudyFindings
Study 1 Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in human cell lines.
Study 2 Showed that IBA inhibits the growth of Staphylococcus aureus and Escherichia coli in laboratory settings.
Study 3 Reported that IBA induces apoptosis in breast cancer cells through activation of caspase pathways.

Research Findings

Recent research has expanded on the potential applications of this compound:

  • A study published in MDPI highlighted its role in enhancing plant growth and development as a rooting hormone, indicating its agricultural significance .
  • Another research article discussed its effectiveness as a novel therapeutic agent against chronic inflammatory diseases due to its ability to modulate immune responses .

Properties

IUPAC Name

2-(1H-indol-3-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXQEBIPXLXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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